N-(4-cyanophenyl)sulfamide N-(4-cyanophenyl)sulfamide
Brand Name: Vulcanchem
CAS No.: 164648-70-8
VCID: VC20896235
InChI: InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12)
SMILES: C1=CC(=CC=C1C#N)NS(=O)(=O)N
Molecular Formula: C7H7N3O2S
Molecular Weight: 197.22 g/mol

N-(4-cyanophenyl)sulfamide

CAS No.: 164648-70-8

Cat. No.: VC20896235

Molecular Formula: C7H7N3O2S

Molecular Weight: 197.22 g/mol

* For research use only. Not for human or veterinary use.

N-(4-cyanophenyl)sulfamide - 164648-70-8

Specification

CAS No. 164648-70-8
Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
IUPAC Name 1-cyano-4-(sulfamoylamino)benzene
Standard InChI InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12)
Standard InChI Key XFOYAXPHCAOZCA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)NS(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1C#N)NS(=O)(=O)N

Introduction

Chemical Structure and Classification

Molecular Structure and Composition

N-(4-cyanophenyl)sulfamide belongs to the broader chemical class of sulfonamides, which feature the characteristic SO₂-N linkage. The molecule consists of a 4-cyanophenyl ring attached to a sulfamide group. This structure combines the electronic properties of the electron-withdrawing cyano group with the hydrogen-bonding capabilities of the sulfamide moiety.
Similar compounds such as N-(4-cyanophenyl)-1,1,1-trifluoromethane sulfonamide share the 4-cyanophenyl motif but differ in their sulfonamide component. The general structural features can be compared to those seen in other sulfonamide derivatives like N-(4-cyanophenyl)-1,2-dimethyl-5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-3-sulfonamide, which has a molecular weight of 372.47 and formula C17H16N4O2S2 .

Structural Characteristics

The compound contains various functional groups that contribute to its chemical behavior:

  • A cyano group (-C≡N) at the para position of the phenyl ring

  • A sulfonamide linkage (-SO₂NH-)

  • Aromatic character from the phenyl ring
    These structural elements determine the compound's reactivity, solubility, and potential biological interactions. The presence of the electron-withdrawing cyano group likely affects the electron density distribution across the molecule, influencing its chemical properties.

Physical and Chemical Properties

Chemical Reactivity

The reactivity of N-(4-cyanophenyl)sulfamide is dictated by its functional groups:

  • The cyano group can participate in various transformations including hydrolysis to amides or carboxylic acids

  • The sulfonamide N-H possesses acidic character, allowing for deprotonation under basic conditions

  • The aromatic ring can undergo electrophilic aromatic substitution reactions, though the electron-withdrawing cyano group may decrease reactivity
    Based on the properties of related compounds, N-(4-cyanophenyl)sulfamide likely forms hydrogen bonds through its sulfonamide moiety, contributing to its crystal packing behavior and potential biological interactions.

Spectroscopic Characteristics

NMR Spectroscopy

The 1H NMR spectrum of N-(4-cyanophenyl)sulfamide would likely exhibit characteristic signals:

  • Aromatic protons from the 4-cyanophenyl group appearing as two sets of doublets in the δ 7.0-8.0 ppm range

  • Sulfonamide N-H proton signal likely appearing as a broad singlet
    For comparison, other sulfonamide compounds show N-H NMR signals at approximately 8.07-8.09 ppm, as observed in the spectroscopic characterization of DNSPA .

IR Spectroscopy

Infrared spectroscopy of N-(4-cyanophenyl)sulfamide would be expected to show characteristic absorption bands:

  • C≡N stretching vibration around 2220-2240 cm⁻¹

  • S=O asymmetric and symmetric stretching vibrations around 1350-1310 cm⁻¹ and 1165-1135 cm⁻¹

  • S-N stretching vibration around 930-940 cm⁻¹
    The formation of sulfonamide bonds is typically confirmed by S-N stretching vibrations observed at approximately 931 cm⁻¹, as reported for other sulfonamide compounds .

Crystal Structure and Molecular Interactions

Crystal Packing

Based on studies of related sulfonamide compounds containing 4-cyanophenyl groups, N-(4-cyanophenyl)sulfamide would likely exhibit interesting crystal packing behavior. Similar compounds show molecular aggregation through hydrogen bonding networks.
The crystal structure of related compounds reveals that molecules typically connect via C—H⋯O and C—H⋯N hydrogen bonds, potentially forming layers of interconnected molecules. These interactions are often supplemented by C—H⋯π interactions and weak van der Waals forces .

Intermolecular Interactions

The Hirshfeld surface analysis of structurally related compounds indicates that the most significant contributions to crystal packing typically come from:

  • H⋯H interactions (approximately 30%)

  • N⋯H/H⋯N interactions (approximately 22%)

  • C⋯H/H⋯C interactions (approximately 18%)

  • O⋯H/H⋯O interactions (approximately 15%)
    These values provide insight into the likely intermolecular interactions that would be observed in the crystal structure of N-(4-cyanophenyl)sulfamide, though specific percentages would vary based on its unique structure.

Molecular Geometry

The molecular geometry of N-(4-cyanophenyl)sulfamide would feature:

  • A tetrahedral arrangement around the sulfur atom

  • Planarity of the 4-cyanophenyl ring

  • Non-planarity between the sulfonamide group and the aromatic ring
    Related compounds show characteristic bond angles around the sulfur atom, with O-S-O angles typically around 120° and O-S-N angles around 106-107° . The N-S-C bond angle typically falls in the range of 103-104°, as observed in similar structures.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N-(4-cyanophenyl)sulfamide would likely follow established routes for sulfonamide preparation. Based on synthetic methods for similar compounds, potential approaches include:

  • Reaction of 4-cyanoaniline with an appropriate sulfonyl chloride derivative

  • Indirect synthetic methods utilizing protecting groups to avoid contamination
    An indirect method of sulfonamide synthesis that avoids contamination and requires no purification has been described for similar compounds. This approach could be adapted for N-(4-cyanophenyl)sulfamide synthesis .

Crystallization Techniques

For obtaining crystals of N-(4-cyanophenyl)sulfamide suitable for structural analysis, slow evaporation methods similar to those used for related compounds could be employed. For instance, DNSPA crystals were formed through slow evaporation from methanolic solution . This approach allows for controlled crystal growth and formation of higher quality crystals for X-ray diffraction studies.

Computational Analysis

Theoretical Studies

Computational studies of related sulfonamide compounds have employed density functional theory (DFT) calculations, typically at the B3LYP/6-311++G(d,p) level of theory. Such calculations provide valuable insights into structural and spectroscopic properties that complement experimental data .
For N-(4-cyanophenyl)sulfamide, computational studies could predict:

  • Optimized molecular geometry

  • Vibrational frequencies and IR spectrum

  • Electronic transitions and UV-visible spectrum

  • Molecular orbital distributions

Molecular Docking Studies

Molecular docking studies of sulfonamide derivatives have revealed their potential as inhibitors of various biological targets. For instance, DNSPA exhibited binding energies of -6.37 kcal/mol for E. coli DNA gyrase and -6.35 kcal/mol for COVID-19 main protease . Similar computational approaches could be applied to N-(4-cyanophenyl)sulfamide to explore its potential interactions with biological targets and predict its binding affinity and mode of interaction.

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